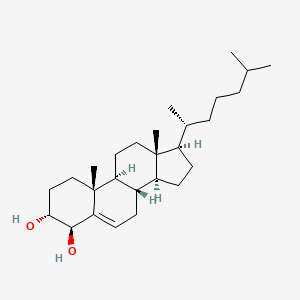

Cholest-5-ene-3alpha,4beta-diol

Description

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3R,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24-,25-,26-,27-/m1/s1 |

InChI Key |

CZDKQKOAHAICSF-REKCHVTFSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H]([C@@H]4O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Origin of Product |

United States |

Biosynthesis and Complex Metabolic Fates of Cholest 5 Ene 3alpha,4beta Diol

Enzymatic and Non-Enzymatic Pathways of Cholest-5-ene-3alpha,4beta-diol Formation

The generation of this compound can occur through two primary routes: highly specific enzymatic reactions and less specific autoxidative processes.

Cytochrome P450-Mediated Hydroxylation Mechanisms

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are key players in the enzymatic formation of oxysterols. physiology.org These enzymes are found in various cellular compartments, including the endoplasmic reticulum and mitochondria. researchgate.net While specific CYP enzymes directly responsible for the 4-hydroxylation of cholesterol to form this compound are a subject of ongoing investigation, the broader role of CYPs in cholesterol hydroxylation is well-established. physiology.orgnih.govnih.gov For instance, CYP3A4 is known to hydroxylate cholesterol at the 4β-position, producing 4β-hydroxycholesterol. nih.govdrugbank.com Additionally, other CYP enzymes, such as CYP27A1 and CYP46A1, are involved in the hydroxylation of the cholesterol side chain, leading to the formation of other important oxysterols like 27-hydroxycholesterol (B1664032) and 24S-hydroxycholesterol. nih.govnih.gov

The enzymatic synthesis of oxysterols is a critical pathway for cholesterol elimination and the production of signaling molecules that regulate lipid metabolism. nih.govnih.gov

Autoxidative Processes in this compound Generation

This compound can also be formed through non-enzymatic autoxidation of cholesterol. nih.gov This process, also known as lipid peroxidation, involves the reaction of cholesterol with reactive oxygen species. wikipedia.orgnih.gov Research has shown that during the in vitro oxidation of low-density lipoprotein (LDL) using either cupric ions or soybean lipoxygenase, both cholest-5-ene-3beta,4alpha-diol and cholest-5-ene-3beta,4beta-diol are formed in similar concentrations. nih.gov The presence of these diols in human atherosclerotic plaques at concentrations significantly higher than in non-atherosclerotic vessels suggests that autoxidation is a relevant formation pathway in vivo. nih.gov Studies using an 18O2 atmosphere have confirmed that molecular oxygen is the source of the oxygen at the C-4 position in these diols, further supporting the role of autoxidation. nih.gov

Precursor Sterol Dynamics and Substrate Specificity for this compound Synthesis

The primary precursor for the synthesis of this compound is cholesterol. wikipedia.orgontosight.ai Cholesterol's structure makes it susceptible to oxidation, leading to a variety of oxysterols. wikipedia.org While cholesterol is the main substrate, other cholesterol precursors can also be converted into oxysterols. nih.gov The specificity of the enzymes involved in these conversions is crucial. For example, cholesterol oxidase exhibits isomerase activity, converting cholesterol into 4-cholesten-3-one (B1668897) via a 5-cholesten-3-one (B23449) intermediate. nih.gov The substrate specificity of such enzymes can be influenced by the structure of the sterol, as seen with 5-androstene-3,17-dione, which lacks the C-17 side chain of cholesterol and shows altered kinetics with cholesterol oxidase. nih.gov

| Precursor Sterol | Resulting Oxysterol | Formation Pathway |

|---|---|---|

| Cholesterol | This compound | Enzymatic (CYP-mediated) and Non-enzymatic (Autoxidation) |

| Cholesterol | 4β-hydroxycholesterol | Enzymatic (CYP3A4) |

| Cholesterol | 27-hydroxycholesterol | Enzymatic (CYP27A1) |

| Cholesterol | 24S-hydroxycholesterol | Enzymatic (CYP46A1) |

Downstream Metabolic Transformations of this compound

Once formed, this compound can undergo further metabolic conversions, leading to a variety of other products that can be either utilized by the body or excreted.

Secondary Hydroxylation and Oxidation Products

Oxysterols, including this compound, are intermediates in the biosynthesis of bile acids. nih.govphysiology.org They can be further hydroxylated and oxidized by various enzymes. For example, cholest-5-ene-3beta,26-diol is metabolized to cholic acid in rats and hamsters. researchgate.netnih.govnih.gov Another example is the enzymatic conversion of cholest-5-ene-3beta,7alpha-diol to 7alpha-hydroxycholest-4-en-3-one. nih.gov These subsequent reactions are part of the complex pathways that convert cholesterol and its metabolites into more water-soluble compounds for elimination.

This compound as an Intermediate in Bile Acid Biogenesis

While direct evidence for this compound's role is not prominent in existing research, its isomer, 4β-hydroxycholesterol (cholest-5-ene-3beta,4beta-diol), is recognized as a substrate for enzymes in the primary pathways of bile acid synthesis. Bile acid synthesis is a critical route for cholesterol catabolism in the liver, proceeding through two main routes: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govnumberanalytics.com

4β-hydroxycholesterol, an oxysterol formed from cholesterol, can be further metabolized in the liver, entering the bile acid synthesis cascade. researchgate.net It serves as a substrate for enzymes in both the classical and alternative pathways, which ultimately convert cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govnih.gov

The classical pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway. nih.govnih.gov The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1) in the mitochondria. nih.govnih.gov 4β-hydroxycholesterol is metabolized by both CYP7A1 and CYP27A1, leading to the formation of dihydroxy metabolites that proceed down the bile acid synthesis chain. researchgate.net However, the conversion of 4β-hydroxycholesterol is notably slower compared to that of cholesterol and other oxysterols. researchgate.net This slow metabolic rate contributes to the relatively long half-life of 4β-hydroxycholesterol in circulation.

The metabolism of oxysterols is a key function of the acidic pathway of bile acid synthesis, which is crucial for controlling the levels of these regulatory molecules. nih.gov After being taken up by the liver, circulating oxysterols are typically metabolized into chenodeoxycholic acid. nih.gov

Quantitative Biogeographical Distribution and Endogenous Levels of Cholest 5 Ene 3alpha,4beta Diol

Systemic and Tissue-Specific Concentrations of Cholest-5-ene-3alpha,4beta-diol (e.g., Plasma, Hepatic, Neural)

There is no specific quantitative data available in the reviewed scientific literature for the systemic or tissue-specific concentrations of Cholest-5-ene-3α,4β-diol in plasma, hepatic, or neural tissues.

Intracellular Compartmentation and Organelle-Specific Accumulation

Information regarding the specific intracellular compartmentation or organelle-specific accumulation of Cholest-5-ene-3α,4β-diol is not available in the current body of scientific literature. Studies on related oxysterols have explored their presence in subcellular fractions like mitochondria, but this has not been specified for the 3α,4β-diol isomer. aston.ac.uk

Differential Accumulation of this compound in Pathophysiological States (e.g., Atherosclerosis)

There is no documented evidence specifically linking the differential accumulation of the Cholest-5-ene-3α,4β-diol isomer to pathophysiological states such as atherosclerosis.

Ex Vivo and In Vitro Methodologies for Spatial and Temporal Profiling

The analysis of sterols and their isomers, such as Cholest-5-ene-3α,4β-diol, in biological samples (ex vivo) and in cell culture systems (in vitro) requires highly sensitive and specific analytical techniques to differentiate between closely related structures and to quantify what are often very low concentrations. The primary methods employed for this purpose are mass spectrometry-based.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for sterol analysis. springernature.com Due to the low volatility of sterols, a crucial sample preparation step is derivatization, which increases their volatility and thermal stability. mdpi.com A common method is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl groups of the diol into trimethylsilyl (B98337) (TMS) ethers. mdpi.comaocs.org This allows the compound to be vaporized and passed through the gas chromatograph for separation before detection by the mass spectrometer. mdpi.com GC-MS provides characteristic fragmentation patterns that can help in structural identification. researchgate.net For highly accurate quantification, isotope dilution mass spectrometry is the gold standard. nih.gov This involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., deuterium (B1214612) or carbon-13 labeled Cholest-5-ene-3α,4β-diol) to the sample as an internal standard at the beginning of the extraction process. usgs.gov This standard experiences the same processing and potential losses as the endogenous compound, allowing for very precise and accurate concentration measurements. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often with simpler sample preparation. nih.gov LC-MS can sometimes analyze sterols without derivatization, although derivatization can be used to improve ionization efficiency and sensitivity. nih.govnih.gov For instance, derivatizing agents that add a permanent positive charge to the molecule, such as Girard's P reagent, can significantly enhance detection by electrospray ionization (ESI). caymanchem.com The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, as it monitors a specific fragmentation of the parent ion to a product ion, reducing interference from other molecules in the complex biological matrix. nih.gov High-performance liquid chromatography (HPLC) is crucial for separating isomers that may have identical mass spectra. researchgate.net The development of advanced chromatographic columns and methods is key to resolving structurally similar sterols. mdpi.com

Both GC-MS and LC-MS/MS methods require an initial extraction of lipids from the biological matrix, often followed by a saponification step to release esterified sterols and a solid-phase extraction (SPE) step to clean up the sample and isolate the sterol fraction before analysis. mdpi.comsigmaaldrich.com

Molecular Mechanisms of Action and Biological Functionality of Cholest 5 Ene 3alpha,4beta Diol

Ligand-Receptor Interactions and Nuclear Receptor Activation (e.g., LXR, FXR, PXR)

Nuclear receptors are a critical class of transcription factors that regulate a wide array of physiological processes, including metabolism, immunity, and development. Key among these in the context of lipid homeostasis are the Liver X Receptors (LXR), Farnesoid X Receptor (FXR), and Pregnane (B1235032) X Receptor (PXR). These receptors act as sensors for endogenous ligands, such as oxysterols and bile acids, to modulate gene expression.

Currently, there is a lack of direct scientific evidence detailing the specific interactions of Cholest-5-ene-3beta,4beta-diol with the LXR, FXR, or PXR nuclear receptors. While other oxysterols are known to be potent LXR agonists, the activity of Cholest-5-ene-3beta,4beta-diol at this receptor has not been extensively characterized. Similarly, although FXR and PXR are recognized as receptors for various bile acids and xenobiotics, their specific activation or inhibition by Cholest-5-ene-3beta,4beta-diol has not been documented in the available literature. nih.gov Further research is required to determine if this compound serves as a natural ligand for these or other nuclear receptors.

G-Protein Coupled Receptor (GPCR) Signaling Modulation by Cholest-5-ene-3alpha,4beta-diol

G-protein coupled receptors constitute the largest family of cell surface receptors and are integral to signal transduction, responding to a diverse range of stimuli to mediate cellular responses. Cholesterol and its metabolites are known to modulate the function of GPCRs, often through allosteric effects on the receptor protein within the cell membrane. frontiersin.org

The specific modulatory effects of Cholest-5-ene-3beta,4beta-diol on GPCR signaling pathways have not yet been elucidated. The influence of this particular oxysterol on the ligand-binding, conformational state, or downstream signaling of any specific GPCR is an area that awaits investigation.

Modulation of Intracellular Signaling Cascades

Intracellular signaling cascades are the complex networks that relay signals from the cell surface or from internal sensors to elicit specific cellular actions. These pathways are fundamental to controlling cell growth, differentiation, metabolism, and survival.

Impact on Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulatory system for maintaining lipid homeostasis, controlling the synthesis of cholesterol and fatty acids. The activity of SREBPs is tightly regulated by cellular sterol levels.

At present, the scientific literature does not provide direct evidence of the impact of Cholest-5-ene-3beta,4beta-diol on the SREBP pathway. While related sulfated oxysterols have been shown to inhibit SREBP signaling, the specific role of Cholest-5-ene-3beta,4beta-diol in this regulatory network is unknown.

Cross-Talk with MAPK-ERK and AKT/ERK1/2 Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the AKT/ERK1/2 pathways are key signaling cascades involved in cell proliferation, survival, and differentiation.

There is currently no available research that specifically investigates the cross-talk between Cholest-5-ene-3beta,4beta-diol and the MAPK-ERK or AKT/ERK1/2 signaling pathways.

Influence on Hedgehog Signaling and Related Developmental Processes

The Hedgehog signaling pathway is crucial during embryonic development and has roles in tissue maintenance and regeneration in adults. Cholesterol itself is known to be essential for the proper functioning of this pathway, as it is covalently attached to the Hedgehog protein.

The specific influence of Cholest-5-ene-3beta,4beta-diol on the Hedgehog signaling pathway has not been reported. It is unknown whether this oxysterol can modulate the activity of this pathway or participate in related developmental processes.

Regulation of Lipid Homeostasis and Transport Mechanisms

Cholest-5-ene-3beta,4beta-diol has been identified as a product of cholesterol oxidation and is present in biological systems under conditions of oxidative stress. Research has confirmed its presence in oxidized low-density lipoprotein (LDL) and, notably, in human atherosclerotic plaques at concentrations significantly higher than in non-atherosclerotic vessels. nih.gov This suggests a potential involvement in the pathophysiology of atherosclerosis and lipid-related disorders.

Furthermore, Cholest-5-ene-3beta,4beta-diol has been quantified in human plasma and rat liver, indicating it is a naturally occurring oxysterol. nist.gov The table below summarizes the reported concentrations in these tissues.

| Biological Matrix | Species | Mean Concentration (± SD) |

| Plasma | Human | 36 ± 4.3 ng/mL |

| Liver | Rat | 0.62 ± 0.19 µg/g wet weight |

Data sourced from J Lipid Res. 1995 Nov;36(11):2275-81. nist.gov

While its presence in these key metabolic tissues and in atherosclerotic lesions points to a role in lipid metabolism, the precise mechanisms by which Cholest-5-ene-3beta,4beta-diol regulates lipid homeostasis and transport are not yet understood. Its effects on cholesterol efflux, uptake, and esterification, as well as its transport between tissues, remain to be determined.

This compound's Role in Cholesterol Efflux and Transport

The process of cholesterol efflux, the removal of excess cholesterol from peripheral cells, is a critical mechanism for preventing the buildup of lipids and the development of atherosclerosis. This process is primarily mediated by the ATP-binding cassette transporter A1 (ABCA1), which facilitates the transfer of cellular cholesterol to an extracellular acceptor like apolipoprotein A-I. The expression of the ABCA1 gene is under the transcriptional control of nuclear receptors known as Liver X Receptors (LXRs).

Oxysterols, including various hydroxylated forms of cholesterol, are natural ligands for LXRs. Upon binding an oxysterol, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, including ABCA1, thereby upregulating their expression. This LXR-mediated induction of ABCA1 is a cornerstone of reverse cholesterol transport. nih.gov

While direct studies on this compound are scarce, research on its 3-beta isomer, 4β-hydroxycholesterol, indicates it is a ligand for LXR. nih.gov However, its effect appears to be selective. One study demonstrated that 4β-hydroxycholesterol acts as an LXR activator to specifically trigger the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of fatty acid synthesis, without significantly impacting SREBP-2, which controls cholesterol synthesis. nih.gov This suggests that while it engages the LXR signaling pathway, its downstream effects on cholesterol transport may be part of a more complex regulatory network. The ability of oxysterol ligands of LXR to stimulate cholesterol efflux is dramatically reduced in cells with a mutated ABCA1 gene, confirming the central role of this transporter in the LXR-mediated pathway. nih.gov

The epimeric counterparts, cholest-5-ene-3beta,4-diols, have been identified in oxidized low-density lipoprotein (LDL) and are found in significantly higher concentrations within human atherosclerotic plaques compared to non-atherosclerotic vessels, suggesting their formation and presence are linked to cholesterol metabolism in pathological states. nih.gov

Table 1: Concentration of Cholest-5-ene-3β,4-diol Isomers in Human Vascular Tissue

| Tissue Type | Concentration (ng/mg tissue) | Fold Increase (Atherosclerotic vs. Non-atherosclerotic) |

| Non-atherosclerotic Vessels | Undisclosed absolute value | N/A |

| Atherosclerotic Plaque | >10x higher than normal tissue | >10 |

| Data derived from studies on human atherosclerotic tissue, indicating a significant accumulation of these oxysterols in plaques. nih.gov |

Regulatory Effects on De Novo Cholesterol Synthesis and Bile Acid Synthesis Pathways

The body maintains cholesterol homeostasis through a feedback system that balances dietary intake, de novo synthesis, and conversion to bile acids. Key regulatory points in these pathways are influenced by specific oxysterols.

De Novo Cholesterol Synthesis: The synthesis of new cholesterol is transcriptionally regulated by the SREBP-2 protein. When cellular cholesterol levels are low, SREBP-2 is activated and upregulates the genes for HMG-CoA reductase and other enzymes required for cholesterol biosynthesis. Conversely, high levels of certain sterols suppress SREBP-2 activity. However, studies on 4β-hydroxycholesterol (the 3-beta isomer of the target compound) show that it does not suppress the proteolytic processing of SREBP-2. nih.gov This indicates that, unlike many other regulatory oxysterols, it does not inhibit de novo cholesterol synthesis. This lack of feedback inhibition is a critical feature of its biological profile.

Bile Acid Synthesis Pathways: The primary and rate-limiting step in the classical pathway of bile acid synthesis is the conversion of cholesterol to 7α-hydroxycholesterol, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govresearchgate.net This is a major route for cholesterol catabolism and elimination. Research has shown that 4β-hydroxycholesterol is a very poor substrate for CYP7A1, being converted to acidic products at a much slower rate than cholesterol itself. nih.gov Furthermore, it was not metabolized by enzymes of the alternative bile acid synthesis pathway, such as CYP7B1 and CYP39A1. nih.gov This metabolic stability results in an exceptionally long half-life in human circulation compared to other major oxysterols like 7α-hydroxycholesterol and 27-hydroxycholesterol (B1664032). nih.gov

Table 2: Comparative Effects of Hydroxycholesterol Isomers on Key Metabolic Regulators

| Compound | LXR Activation | SREBP-2 Suppression | Substrate for CYP7A1 |

| Cholest-5-ene-3β,4β-diol (4β-hydroxycholesterol) | Yes, selective for SREBP-1c pathway nih.gov | No nih.gov | Very poor substrate nih.gov |

| 25-Hydroxycholesterol | Yes | Yes | N/A (Substrate for CYP7B1) |

| 27-Hydroxycholesterol | Yes | Yes | Yes (Alternative Pathway) |

| Cholesterol | No | N/A | Primary Substrate nih.gov |

| This table summarizes the differential effects of various oxysterols on key regulatory points in cholesterol metabolism. |

Stereospecificity of this compound Biological Activities

The biological activity of sterols is highly dependent on their three-dimensional structure, including the specific orientation (stereochemistry) of their functional groups. The terms 'alpha' and 'beta' refer to the orientation of substituents on the steroid ring system; beta-substituents project above the plane of the ring, while alpha-substituents project below it.

The difference between this compound and the more studied Cholest-5-ene-3beta,4beta-diol lies in the orientation of the hydroxyl group at the C-3 position. This single change from beta (projecting up) to alpha (projecting down) can have profound implications for molecular recognition by enzymes and receptors.

For instance, the precise fit of a sterol into the active site of an enzyme like CYP7A1 or a nuclear receptor ligand-binding pocket like that of LXR is what determines the biological response. Research on 4β-hydroxycholesterol (the 3-beta isomer) has shown that its unnatural enantiomer (a mirror image of the molecule) fails to produce the same biological effects, such as the accumulation of lipid droplets, underscoring the critical importance of its specific stereochemistry. nih.gov

Given that the 3-beta hydroxyl group is a conserved feature of cholesterol and its major metabolites in these pathways, it is plausible that this compound would exhibit significantly different, and likely reduced, activity compared to its 3-beta counterpart. The alpha-orientation of the C-3 hydroxyl group would likely alter its binding affinity for LXR and make it an even less favorable substrate for metabolizing enzymes like CYP7A1, which are adapted to recognize the 3-beta configuration of cholesterol. Without direct experimental data, the precise biological activities of this compound remain speculative, but it is clear that its stereochemistry would be a dominant factor in its metabolic fate and signaling functions.

Enzymatic Machinery Governing Cholest 5 Ene 3alpha,4beta Diol Biotransformation

Characterization of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP27A1, CYP7A1, CYP7B1)

Cytochrome P450 (CYP) enzymes are a major class of heme-containing monooxygenases that catalyze the oxidation of a wide variety of endogenous and exogenous compounds. In sterol metabolism, they are crucial for introducing hydroxyl groups, which increases water solubility and facilitates further conversion and excretion.

CYP3A4: This enzyme is one of the most abundant CYPs in the human liver and is responsible for the metabolism of a vast number of drugs and endogenous steroids. nih.gov CYP3A4 is known to hydroxylate cholesterol at the 4β-position to form cholest-5-ene-3beta,4beta-diol (4β-hydroxycholesterol). nih.gov While the action of CYP3A4 on the 3-alpha epimer, Cholest-5-ene-3alpha,4beta-diol, has not been specifically documented, its known role in metabolizing steroids suggests it could potentially be involved. The formation of 4β-hydroxycholesterol is considered a reliable endogenous marker for CYP3A4/5 activity. nih.gov

CYP27A1: The mitochondrial sterol 27-hydroxylase, CYP27A1, is a key enzyme in the alternative "acidic" pathway of bile acid synthesis. nih.govmdpi.com It exhibits broad substrate specificity, catalyzing the hydroxylation of the sterol side chain of various cholesterol derivatives. ki.se The enzyme's activity tends to increase with the polarity of its substrate. ki.se Given its promiscuity, CYP27A1 is a plausible candidate for the side-chain hydroxylation of this compound, which would be a step towards its conversion into bile acids.

CYP7A1: As the first and rate-limiting enzyme in the classic "neutral" pathway of bile acid synthesis, CYP7A1 is highly specific for its substrate, cholesterol, which it converts to 7α-hydroxycholesterol. nih.gov While CYP7A1 can metabolize the related compound 4β-hydroxycholesterol, its turnover rate for this substrate is lower than for cholesterol. researchgate.net Due to its high substrate specificity for cholesterol, it is considered less likely to be a primary enzyme in the metabolism of this compound.

CYP7B1: This enzyme, an oxysterol 7α-hydroxylase, plays a significant role in an alternative bile acid synthesis pathway and is crucial in the metabolism of various oxysterols and steroid hormones. mdpi.comnih.gov Notably, CYP7B1 has been shown to metabolize 3α-hydroxylated steroids, such as 5α-androstane-3α,17β-diol. nih.gov This makes CYP7B1 a strong candidate for the 7α-hydroxylation of this compound, which would be a critical step in its catabolism.

Detailed kinetic studies quantifying the binding affinity (K_m) and maximal reaction velocity (V_max) of specific human cytochrome P450 enzymes for the substrate this compound are not extensively available in published literature. The table below reflects the current lack of specific data for this compound, while research on related sterols continues.

| Enzyme | Substrate | K_m (μM) | V_max (pmol/min/pmol P450) |

| CYP3A4 | This compound | Data not available | Data not available |

| CYP27A1 | This compound | Data not available | Data not available |

| CYP7A1 | This compound | Data not available | Data not available |

| CYP7B1 | This compound | Data not available | Data not available |

Table 1: Kinetic parameters for the metabolism of this compound by key cytochrome P450 enzymes. The lack of available data highlights an area for future research.

The expression of sterol hydroxylase genes is tightly controlled by a network of nuclear receptors that sense the levels of sterols and bile acids, ensuring cholesterol homeostasis.

CYP7A1: The transcription of the CYP7A1 gene is suppressed by bile acids via the farnesoid X receptor (FXR) pathway and is induced by cholesterol metabolites through the liver X receptor (LXR). researchgate.net Its expression also follows a distinct diurnal rhythm. mdpi.com Genetic polymorphisms in the CYP7A1 gene have been associated with variations in plasma LDL-cholesterol levels. nih.gov

CYP27A1: In intestinal cells, CYP27A1 expression can be induced by ligands of the pregnane (B1235032) X receptor (PXR). nih.gov This induction leads to increased production of 27-hydroxycholesterol (B1664032) and subsequent activation of LXR target genes involved in cholesterol efflux. nih.gov The regulation of CYP27A1 can vary between species and tissues. ki.se

CYP7B1: The regulation of CYP7B1 is also complex and can be influenced by various signaling pathways, including those involving androgens and estrogens in certain tissues. nih.gov

CYP46A1: While not a primary focus here, it is noteworthy that the regulation of other brain-specific hydroxylases like CYP46A1 can involve epigenetic mechanisms, such as modification by histone deacetylase inhibitors, indicating the complexity of tissue-specific cholesterol metabolism. nih.gov

Involvement of Steroid Dehydrogenases and Oxidoreductases

Following hydroxylation by CYP enzymes, the metabolic cascade of this compound would likely involve hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the reversible oxidation of hydroxyl groups to keto groups, utilizing NAD(P)+/NAD(P)H as cofactors.

For instance, 3β-hydroxy-Δ5-steroid dehydrogenase (HSD3B7) is a known oxidoreductase that converts the 3β-hydroxyl group of cholest-5-ene-3β,7α-diol into a 3-keto group, a critical step in bile acid synthesis. nih.govwikipedia.org It is plausible that a corresponding 3α-hydroxysteroid dehydrogenase could act on the 3α-hydroxyl group of this compound, converting it to the corresponding 3-keto-steroid. Similarly, the 4β-hydroxyl group could also be a target for a specific dehydrogenase. These steps are essential for the subsequent isomerization and reduction reactions that modify the steroid nucleus during its transformation into bile acids.

Cofactor Dependence and Redox Cycling in this compound Metabolism

The enzymatic reactions governing the metabolism of this compound are critically dependent on specific cofactors for electron transfer and redox reactions.

NADPH: Cytochrome P450-mediated hydroxylations are dependent on a continuous supply of reducing equivalents, which are provided by NADPH. nih.govnih.gov Electrons are transferred from NADPH to the heme center of the CYP enzyme via the flavoprotein NADPH-cytochrome P450 reductase, enabling the activation of molecular oxygen and its insertion into the sterol substrate.

NAD+/NADP+: The oxidation of the hydroxyl groups of the diol by hydroxysteroid dehydrogenases requires an oxidized cofactor, typically NAD+ or NADP+, to act as the electron acceptor. wikipedia.orgnih.gov For example, the enzyme cholest-5-ene-3β,7α-diol 3β-dehydrogenase specifically uses NAD+ to oxidize its substrate. wikipedia.org The availability of these cofactors within specific cellular compartments (e.g., mitochondria vs. endoplasmic reticulum) can influence the direction and rate of metabolic pathways.

The coordinated action and cofactor requirements of these enzyme systems are summarized below.

| Enzyme Class | Typical Reaction | Cofactor Required | Cellular Location |

| Cytochrome P450 | Hydroxylation | NADPH, O_2 | Endoplasmic Reticulum, Mitochondria |

| Hydroxysteroid Dehydrogenase | Oxidation of -OH | NAD+ or NADP+ | Cytosol, Endoplasmic Reticulum, Mitochondria |

| Hydroxysteroid Dehydrogenase | Reduction of C=O | NADH or NADPH | Cytosol, Endoplasmic Reticulum, Mitochondria |

Table 2: General cofactor dependence for enzymes involved in sterol biotransformation.

Advanced Analytical Strategies for Cholest 5 Ene 3alpha,4beta Diol Detection and Quantification

Comprehensive Sample Preparation and Extraction Protocols for Complex Biological Matrices

The initial and one of the most critical stages in the analysis of Cholest-5-ene-3alpha,4beta-diol is the sample preparation and extraction from complex biological matrices like plasma, serum, and tissues. researchgate.netnih.gov The primary goals are to efficiently isolate the analyte, remove interfering substances, and prevent its artificial formation through autooxidation of cholesterol.

A common approach involves the following key steps:

Saponification: To hydrolyze cholesteryl esters and liberate the free diol, samples are often treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide in an ethanolic solution. researchgate.netnih.gov This step is crucial as a significant portion of oxysterols in plasma can be esterified. researchgate.net

Liquid-Liquid Extraction (LLE): Following saponification, the analyte is extracted from the aqueous matrix into an organic solvent. nih.govnih.gov Hexane and cyclohexane (B81311) are frequently used for this purpose. researchgate.netnih.gov This step effectively separates the lipophilic sterols from water-soluble components.

Solid-Phase Extraction (SPE): For further purification and to minimize matrix effects, SPE is often employed. frontiersin.orguio.nonih.gov Reversed-phase SPE cartridges can be used to retain the oxysterols while allowing more polar and non-retained compounds to be washed away. frontiersin.orguio.no The retained oxysterols are then eluted with a stronger organic solvent. uio.no This technique is particularly useful for separating oxysterols from the much more abundant cholesterol. uio.no

To prevent the autooxidation of cholesterol into oxysterols during sample handling, antioxidants like butylated hydroxytoluene (BHT) are often added to the extraction solvents. nih.govnih.gov Additionally, minimizing exposure to air and light, as well as maintaining low temperatures, are important precautions.

A detailed protocol for plasma sample preparation might involve initial protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by LLE and/or SPE. nih.gov For tissue samples, homogenization is the first step, followed by lipid extraction using solvent mixtures like hexane/isopropanol. nih.gov The use of deuterated internal standards, such as d7-4β-hydroxycholesterol, added at the beginning of the sample preparation process is essential for accurate quantification, as it compensates for analyte loss during the extraction and derivatization steps. nih.govlipidmaps.org

High-Resolution Chromatographic Separation Methodologies

Due to the presence of numerous structurally similar sterol isomers in biological samples, high-resolution chromatographic separation is paramount for the accurate analysis of this compound.

Gas-Liquid Chromatography (GLC) Optimization for this compound

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of sterols. researchgate.netnih.govnih.gov However, due to the low volatility of this compound, derivatization is a necessary prerequisite for GC analysis. nih.govresearchgate.net

Derivatization: The hydroxyl groups of the diol are typically converted into more volatile and thermally stable derivatives. The most common method is silylation, which replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS), trimethylchlorosilane (TMCS), and pyridine (B92270) are frequently used for this purpose. researchgate.netresearchgate.net The reaction is usually carried out at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization. researchgate.netnih.gov

Column Selection and Temperature Programming: The choice of the capillary column is critical for achieving the desired separation. Non-polar or mid-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., BPX5), are commonly used for sterol analysis. nih.gov A programmed temperature gradient is employed to ensure the efficient elution of compounds with different volatilities. The analysis typically starts at a lower temperature, which is then gradually increased to elute the less volatile sterols.

Carrier Gas: Helium is the most commonly used carrier gas in GC analysis of sterols, with a constant flow rate maintained to ensure reproducible retention times. researchgate.net

Liquid Chromatography (LC) Techniques (Normal-Phase and Reversed-Phase)

Liquid Chromatography (LC) offers an alternative and often complementary approach to GLC for the analysis of this compound, particularly when coupled with mass spectrometry. uio.nomdpi.com A significant advantage of LC is that derivatization is not always necessary, reducing sample preparation time and potential for artifacts. nih.govmdpi.com

Reversed-Phase LC (RP-LC): This is the most widely used LC mode for oxysterol analysis. nih.govaston.ac.uk Separation is based on the hydrophobicity of the analytes. C18 and C8 columns are commonly employed, with a mobile phase typically consisting of a mixture of water and organic solvents like methanol, acetonitrile, or isopropanol. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is used to separate the various oxysterols. nih.gov The addition of a small amount of formic acid to the mobile phase can improve peak shape and ionization efficiency in LC-MS. nih.gov

Normal-Phase LC (NP-LC): While less common than RP-LC for this application, NP-LC can also be used. In this mode, a polar stationary phase is used with a non-polar mobile phase. Separation is based on the polarity of the analytes.

The choice between normal-phase and reversed-phase depends on the specific separation requirements and the other components present in the sample. RP-LC is generally preferred for its robustness and compatibility with aqueous samples. The use of core-shell columns in HPLC can lead to narrower chromatographic peaks and improved resolution. researchgate.net

Mass Spectrometric Approaches for Structural Confirmation and Quantitation

Mass spectrometry (MS) is the definitive tool for the structural confirmation and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

When coupled with GC, mass spectrometry provides both qualitative and quantitative information. researchgate.netnih.gov

Derivatization: As mentioned in section 6.2.1, derivatization to form TMS ethers is essential for GC-MS analysis. researchgate.netnih.gov This not only increases volatility but also produces characteristic fragmentation patterns upon electron ionization (EI).

Electron Ionization (EI): This is the most common ionization technique used in GC-MS. The high-energy electrons cause extensive fragmentation of the analyte molecules, generating a unique mass spectrum that serves as a "fingerprint" for the compound. The mass spectrum of the TMS derivative of this compound will show a molecular ion peak and several characteristic fragment ions, which can be used for its identification.

Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is often employed. In this mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. This significantly increases the sensitivity and selectivity of the analysis by reducing the chemical noise from other co-eluting compounds. Isotope dilution mass spectrometry, using a deuterium-labeled internal standard, is the gold standard for accurate quantification. researchgate.net

Table 1: GC-MS Derivatization Reagents for this compound Analysis

| Derivatization Reagent | Abbreviation | Common Usage |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used with a catalyst like TMCS. research-solution.commdpi.com |

| Hexamethyldisilazane and Trimethylchlorosilane | HMDS + TMCS | A common mixture, often in pyridine, for silylating hydroxyl groups. researchgate.netchemcoplus.co.jp |

This table is interactive. You can sort and filter the data.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for the absolute quantification of organic molecules, including oxysterols like this compound, in various biological samples. This method offers high precision and accuracy by correcting for sample losses during extraction and analytical procedures. The core principle of IDMS involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the earliest stage of analysis.

While specific studies detailing the IDMS quantification of this compound are not extensively available in the public domain, the methodology has been successfully applied to its epimer, cholest-5-ene-3beta,4beta-diol, and other related oxysterols. researchgate.netnih.gov A typical IDMS workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for a cholest-5-ene-3,4-diol (B1211117) isomer would involve the following key steps:

Internal Standard Spiking: A precisely weighed amount of a stable isotope-labeled analog, such as a deuterium-labeled cholest-5-ene-3,4-diol, is added to the biological sample (e.g., plasma, tissue homogenate).

Sample Preparation: The sample undergoes extraction, typically using organic solvents, to isolate the lipid fraction containing the oxysterols. This is often followed by a purification step, such as solid-phase extraction (SPE), to remove interfering compounds.

Derivatization: To enhance volatility and improve chromatographic properties for GC analysis, the hydroxyl groups of the oxysterols are derivatized, commonly to form trimethylsilyl (TMS) ethers.

GC-MS Analysis: The derivatized extract is injected into a gas chromatograph, where the analytes are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer.

Quantification: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the derivatized analyte and its isotope-labeled internal standard. The ratio of the signal intensity of the native analyte to that of the internal standard is used to calculate the exact concentration of the analyte in the original sample.

Research on the epimer, cholest-5-ene-3beta,4beta-diol, has demonstrated the utility of this approach. For instance, an assay based on IDMS with a deuterium-labeled internal standard was developed for its quantification in human plasma and rat liver. researchgate.netnih.gov This highlights the potential and established framework for applying a similar IDMS method for the precise quantification of this compound.

Table 1: Key Steps in Isotope Dilution Mass Spectrometry (IDMS) for Oxysterol Quantification

| Step | Description | Purpose |

| 1. Spiking | Addition of a known amount of a stable isotope-labeled internal standard to the sample. | To correct for analyte losses during sample preparation and analysis. |

| 2. Extraction | Isolation of the lipid fraction containing the oxysterols from the biological matrix. | To separate the analytes of interest from the bulk of the sample. |

| 3. Purification | Removal of interfering substances using techniques like solid-phase extraction (SPE). | To reduce matrix effects and improve analytical selectivity. |

| 4. Derivatization | Chemical modification of the analyte to improve its analytical properties (e.g., silylation for GC-MS). | To enhance volatility, thermal stability, and chromatographic behavior. |

| 5. GC-MS Analysis | Separation of the derivatized analytes by gas chromatography followed by detection by mass spectrometry. | To separate the target analyte from other compounds and detect it with high specificity. |

| 6. Quantification | Calculation of the analyte concentration based on the ratio of the native analyte signal to the internal standard signal. | To determine the absolute amount of the analyte in the original sample. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemical arrangement of atoms. However, a significant challenge in the study of this compound is the apparent lack of publicly available, detailed 1D and 2D NMR spectral data for this specific isomer.

Therefore, the following sections will describe the principles of how NMR spectroscopy would be applied for the structural and stereochemical assignment of this compound, based on established methodologies for cholesterol and its derivatives.

The 1D NMR spectra, proton (¹H) and carbon-13 (¹³C), provide fundamental information about the molecular structure.

¹H NMR: The ¹H NMR spectrum would reveal the number of different types of protons and their chemical environment. Key signals would include those for the methyl groups (C18, C19, C21, C26, C27), the olefinic proton at C6, and the methine protons associated with the hydroxyl groups at C3 and C4. The chemical shifts and coupling constants of the H-3 and H-4 protons would be particularly crucial for determining their stereochemistry (alpha or beta). For a 3-alpha hydroxyl group, the H-3 proton is typically found in an equatorial position and would exhibit small coupling constants to the neighboring C2 and C4 protons. Conversely, a 4-beta hydroxyl group would result in an axial H-4 proton, which would show larger coupling constants to the adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of C3 and C4 would be highly sensitive to the orientation of the attached hydroxyl groups. The presence of the double bond between C5 and C6 would be confirmed by the characteristic chemical shifts for these sp²-hybridized carbons.

Table 2: Predicted Key ¹H and ¹³C NMR Resonances for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Information |

| ¹H | ||

| H-3 (equatorial) | ~3.5-4.0 | Chemical shift and coupling constants indicative of the alpha orientation of the hydroxyl group. |

| H-4 (axial) | ~3.5-4.0 | Chemical shift and coupling constants indicative of the beta orientation of the hydroxyl group. |

| H-6 (olefinic) | ~5.3-5.6 | Confirms the presence of the C5-C6 double bond. |

| C18-H₃ (methyl) | ~0.6-0.7 | Characteristic angular methyl group signal. |

| C19-H₃ (methyl) | ~1.0-1.1 | Characteristic angular methyl group signal. |

| ¹³C | ||

| C-3 | ~70-75 | Chemical shift influenced by the alpha-hydroxyl group. |

| C-4 | ~70-75 | Chemical shift influenced by the beta-hydroxyl group. |

| C-5 (olefinic) | ~140-142 | Confirms the presence of the C5-C6 double bond. |

| C-6 (olefinic) | ~121-123 | Confirms the presence of the C5-C6 double bond. |

Note: The chemical shift values are illustrative and based on general values for similar steroidal compounds. Actual values would need to be determined from experimental data.

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton-proton connectivity throughout the steroid backbone and the side chain. For example, the correlation between H-3 and the protons on C2 and C4 would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different parts of the molecule, for instance, connecting the methyl protons (C18 and C19) to the quaternary carbons of the steroid nucleus.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most important 2D NMR technique for determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, NOESY would be critical for confirming the stereochemistry at C3 and C4. For example, a NOE correlation between the axial H-4 and the axial protons at C2 and C10 would confirm the beta-orientation of the hydroxyl group at C4. Similarly, the spatial relationship of the H-3 proton with other nearby protons would confirm its equatorial position and thus the alpha-orientation of its hydroxyl group.

Complementary Spectroscopic and Spectrometric Techniques

In addition to IDMS and NMR spectroscopy, other techniques can provide complementary information for the characterization of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule with very high precision, which allows for the determination of its elemental composition. This is a fundamental step in the identification of an unknown compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers that might have identical mass spectra in a single MS experiment.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Absorptions corresponding to C-H and C=C stretching and bending vibrations would also be present.

X-ray Crystallography: If a single crystal of this compound can be obtained, X-ray crystallography can provide the absolute and unambiguous three-dimensional structure of the molecule, including the stereochemistry at all chiral centers. This technique, when applicable, is the ultimate method for structural determination.

Emerging Research Frontiers and Future Directions in Cholest 5 Ene 3alpha,4beta Diol Science

Elucidation of Novel Stereoisomer-Specific Biological Functions

The biological activity of sterols is critically dependent on their three-dimensional structure. For Cholest-5-ene-3,4-diol (B1211117), the spatial orientation of the hydroxyl groups at the 3- and 4-positions of the steroid nucleus dictates its interactions and functions. The cholest-5-ene-3beta,4beta-diol isomer has been identified alongside its epimer, cholest-5-ene-3beta,4alpha-diol, in oxidized low-density lipoprotein (LDL) and human atherosclerotic plaques. nih.gov Research has shown that these two isomers are present in a nearly 1:1 ratio in atherosclerotic tissue, suggesting their formation through autoxidation processes. nih.gov

The "3alpha" and "4beta" designations refer to the specific stereochemistry of the hydroxyl groups. In the context of the related (3beta,4alpha)-isomer, the "3beta" indicates the hydroxyl group at the 3-position is below the plane of the ring, while the "4alpha" signifies the hydroxyl group at the 4-position is oriented above the plane. ontosight.ai This precise configuration is fundamental to the molecule's biological activity and how it is metabolized. ontosight.ai Future research will focus on delineating how the distinct stereochemistry of the 3alpha,4beta-diol isomer influences its binding to receptors, its role in membrane structure, and its downstream signaling effects compared to its other stereoisomers. Understanding these isomer-specific functions is crucial for clarifying their distinct roles in physiological and pathological processes.

Systems Biology and Lipidomics Integration for Comprehensive Metabolic Mapping

To fully comprehend the role of Cholest-5-ene-3alpha,4beta-diol, researchers are turning to systems biology and lipidomics. These approaches allow for a global analysis of lipids and their metabolic networks within a biological system. hmdb.ca Lipidomics aims to quantify and identify the entire spectrum of lipids, providing a snapshot of the lipid landscape in cells and tissues.

Advanced mass spectrometry platforms are being developed to create detailed maps of cholesterol metabolism in situ. pnas.org This technology enables the spatial distribution and quantification of multiple sterols, including low-abundance but biologically significant oxysterols, directly from tissue slices. pnas.org By integrating these powerful analytical techniques with computational and systems-level analysis, a comprehensive metabolic map can be constructed. This map will trace the formation, conversion, and downstream effects of this compound, revealing its connections to broader metabolic pathways, such as bile acid and steroid hormone synthesis. ontosight.aimdpi.com Such an integrated approach is essential for contextualizing the function of this specific oxysterol within the complex web of lipid metabolism. hmdb.ca

Innovations in Ultrasensitive Detection and Imaging Technologies

A significant challenge in studying oxysterols like this compound is their low physiological concentrations relative to cholesterol, which complicates their accurate measurement. nih.gov To overcome this, research is focused on developing novel, ultrasensitive detection and imaging methods.

Mass spectrometry imaging (MSI) is a powerful technique that generates compound-specific images from tissue slices, providing spatial information on molecule abundance. nih.gov However, neutral sterols are often difficult to ionize, which has limited their representation in MSI literature. nih.gov Innovations are addressing this through methods like on-tissue derivatization, which enhances ionization and allows for the imaging of oxysterols in tissues like the brain. pnas.orgbiorxiv.org

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is a cornerstone for oxysterol analysis, offering high sensitivity and specificity for quantifying multiple oxysterols simultaneously. creative-proteomics.comnih.gov Other techniques like gas chromatography-mass spectrometry (GC-MS) also provide high resolution but may require sample derivatization. creative-proteomics.com

The table below summarizes key analytical techniques used in oxysterol research.

| Technique | Principle | Advantages | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their chemical properties before mass analysis. | High sensitivity, specificity, and resolution. creative-proteomics.com | Requires sample derivatization, which can add steps and potential errors. creative-proteomics.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase before mass analysis. | High sensitivity and specificity, suitable for complex samples. creative-proteomics.comnih.gov | Methodologies can face challenges in simultaneously quantifying oxysterols with different structures. nih.gov |

| Mass Spectrometry Imaging (MSI) | Generates images showing the spatial distribution of molecules in tissue slices. nih.gov | Provides spatial context to molecular concentrations. biorxiv.org | Poor ionization of neutral sterols like cholesterol and its derivatives. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for the stationary phase. | High resolution and sensitivity for quantification. creative-proteomics.com | May have limited specificity compared to mass spectrometry-based methods. creative-proteomics.com |

Future advancements will likely focus on improving ionization efficiency, enhancing spatial resolution in imaging, and developing high-throughput methods for routine quantification in complex biological samples. biorxiv.orgcreative-proteomics.com

Interplay of this compound with Neurodegenerative and Metabolic Disorders (excluding clinical data)

Aberrant cholesterol metabolism and the accumulation of certain oxysterols have been implicated in the pathology of several chronic diseases. nih.govhelsinki.fi Research suggests that fluctuations in the levels of cholesterol oxidation products may correlate with the onset of neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Oxysterols such as 27-hydroxycholesterol (B1664032) have been shown to be elevated in the brains of Alzheimer's patients and may influence the production of β-amyloid. nih.govcapes.gov.br While direct evidence for this compound is still emerging, its presence in atherosclerotic plaques points to a potential role in metabolic disorders. nih.gov

Atherosclerosis, a key metabolic disorder, is characterized by lipid deposition and inflammation in artery walls. ebi.ac.uk The identification of both cholest-5-ene-3beta,4beta-diol and its 4alpha-epimer in these plaques at concentrations significantly higher than in non-atherosclerotic vessels suggests their involvement in the disease process, likely through formation via autoxidation of cholesterol within LDL particles. nih.gov Future preclinical research will aim to clarify the specific mechanisms by which this compound contributes to the cellular events underlying neurodegeneration and metabolic diseases, such as inflammation, cell death, and lipid accumulation.

Mechanistic Investigations into this compound's Role in Cellular Homeostasis and Stress Responses

Oxysterols are potent signaling molecules that play multifaceted roles in maintaining cellular homeostasis and responding to stress. creative-proteomics.com They are known to regulate cholesterol metabolism, modulate immune responses, and induce apoptosis. creative-proteomics.comnih.gov A primary mechanism of action is through their function as ligands for nuclear receptors, such as the Liver X Receptors (LXRs), which control the expression of genes involved in cholesterol transport and lipid metabolism. nih.govnih.gov

Oxysterols also regulate the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that control cholesterol and fatty acid synthesis. nih.govnih.gov Certain oxysterols can bind to INSIG proteins, which in turn retains the SREBP-SCAP complex in the endoplasmic reticulum, thereby inhibiting cholesterol synthesis. nih.gov

Furthermore, oxysterols are involved in cellular stress responses. They can modulate oxidative stress and redox balance and can trigger apoptotic pathways, contributing to the regulation of cell survival. creative-proteomics.com The accumulation of specific oxysterols can lead to excessive cell death, a factor in the pathogenesis of various diseases. creative-proteomics.comhelsinki.fi Future studies will focus on the precise molecular targets of this compound and how it specifically influences these homeostatic and stress-response pathways. Elucidating these mechanisms will be key to understanding its contribution to both normal cellular function and disease.

Q & A

Q. What quality control metrics are essential for ensuring reproducibility in studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.